1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound. It is offered for experimental and research use .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent. The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent .Molecular Structure Analysis
The molecular structure of “1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” includes a pyrrolo[2,3-b]pyridine core with a tert-butyl-dimethyl-silanyl group attached .Chemical Reactions Analysis
The tert-butyldimethylsilyl group in the compound can undergo various reactions. For instance, it can be desilylated to their corresponding alcohols and phenols, respectively, in DMSO, at 80°C, in very good yield in the presence of P(MeNCH2CH2)3N as a catalyst .Scientific Research Applications
Hybrid Catalysts for Medicinal and Pharmaceutical Industries
Hybrid catalysts have been pivotal in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which serve as key precursors for the medicinal and pharmaceutical industries. The broad synthetic applications and bioavailability of these scaffolds make them a target for extensive research. The review highlights the utilization of various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the development of these crucial scaffolds, underscoring the importance of catalytic applications in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Chiral Sulfinamide in N-heterocycle Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been acknowledged as some of the best chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. The review discusses the application of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, highlighting its role in generating structurally diverse heterocycles like piperidines and pyrrolidines, which form the structural motif of numerous natural products and therapeutically relevant compounds (Philip et al., 2020).
Chemical Properties and Applications
Chemistry and Properties of Benzimidazol-2-yl-pyridine
A comprehensive review of the chemistry of compounds containing benzimidazol-2-yl-pyridine and benzthiazol-2-yl-pyridine is presented, focusing on their preparation, properties, and complex compounds. The review provides insights into the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities of these compounds, underscoring their significance in various chemical domains (Boča, Jameson, & Linert, 2011).
Pyrazolo[3,4-b]pyridine in Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold has been extensively used in the design of kinase inhibitors due to its versatile binding modes. The review covers patents where this scaffold is a key element for inhibitor binding, emphasizing its role in forming hydrogen bond donor–acceptor pairs common among kinase inhibitors (Wenglowsky, 2013).
Pyridine-Based Agrochemicals
The role of pyridine-based compounds as agrochemicals or pesticides, including fungicides, insecticides, and herbicides, is extensively reviewed. The synthesis of these agrochemicals via Intermediate Derivatization Methods highlights the importance of discovering novel lead compounds in the agrochemical field to meet changing market requirements (Guan et al., 2016).
Safety and Hazards
The safety data sheet (SDS) for “1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
tert-butyl-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2Si/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15/h6-7,9H,8,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRSTJMKMMQQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1CCC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.